molecular formula C18H17N5O2 B3493705 {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE

{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B3493705
M. Wt: 335.4 g/mol
InChI Key: RWXVEGUDFRFSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE is a complex organic compound featuring a tetrazole ring, a phenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand binding . The phenyl and pyrrolidinyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(1-phenyltetrazol-5-yl)oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(22-12-6-7-13-22)15-10-4-5-11-16(15)25-18-19-20-21-23(18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXVEGUDFRFSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
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{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE

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